2-[4-(Trifluoromethylthio)benzoyl]thiazole
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Overview
Description
2-[4-(Trifluoromethylthio)benzoyl]thiazole is a compound that features a thiazole ring and a trifluoromethylthio group attached to a benzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethylthio)benzoyl]thiazole typically involves the reaction of 4-(trifluoromethylthio)benzoyl chloride with thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethylthio)benzoyl]thiazole can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
2-[4-(Trifluoromethylthio)benzoyl]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethylthio)benzoyl]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenylthiazole: Another thiazole derivative with different substituents on the phenyl ring.
4-(Trifluoromethylthio)benzoyl chloride: A precursor in the synthesis of 2-[4-(Trifluoromethylthio)benzoyl]thiazole.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxyl group instead of a benzoyl group
Uniqueness: The trifluoromethylthio group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
1,3-thiazol-2-yl-[4-(trifluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS2/c12-11(13,14)18-8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFOYYTRPYXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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